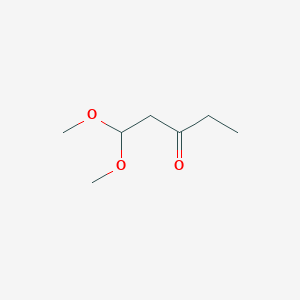

1,1-Dimethoxypentan-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxypentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-6(8)5-7(9-2)10-3/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCRQIULMFHSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457855 | |

| Record name | 1,1-dimethoxy-pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31199-03-8 | |

| Record name | 1,1-dimethoxy-pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1-Dimethoxypentan-3-one: A Comprehensive Technical Guide to Structure, Reactivity, and Synthetic Applications

As a Senior Application Scientist navigating the complexities of drug development and molecular design, selecting the right building blocks is paramount. 1,1-Dimethoxypentan-3-one (CAS: 31199-03-8) is a highly versatile, bifunctional synthon that solves a classic problem in organic synthesis: the instability of free

This whitepaper deconstructs the physicochemical properties of 1,1-dimethoxypentan-3-one, explores the causality behind its mechanistic utility, and provides field-validated experimental protocols for its application.

Chemical Identity and Structural Logic

At its core, 1,1-dimethoxypentan-3-one is a protected

-

Protection & Stability: It prevents the spontaneous, uncontrollable self-condensation and polymerization that typically plague free

-ketoaldehydes[1]. -

Latent Electrophilicity: The acetal acts as a "chemical switch." Under acidic conditions, it unmasks to reveal a highly electrophilic aldehyde. Under basic conditions, it can undergo controlled elimination to form reactive enol ethers.

Meanwhile, the C3 ketone provides a nucleophilic

Physicochemical Profile

The following table summarizes the core quantitative data for 1,1-dimethoxypentan-3-one, providing a baseline for reaction stoichiometry and handling[1].

| Property | Value |

| Chemical Name | 1,1-Dimethoxypentan-3-one |

| CAS Registry Number | 31199-03-8 |

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| SMILES String | CCC(=O)CC(OC)OC |

| Exact Mass | 146.0943 Da |

| Physical State | Colorless to pale yellow liquid |

| Storage Conditions | Sealed in dry environment, room temperature |

Mechanistic Pathways and Synthetic Utility

Understanding the why behind a molecule's reactivity is what separates standard synthesis from advanced molecular design. 1,1-Dimethoxypentan-3-one is primarily utilized in three divergent synthetic trajectories:

Fig 1. Divergent synthetic pathways of 1,1-dimethoxypentan-3-one into key chemical scaffolds.

Pathway A: Substituted Furan Synthesis

Reacting this

Pathway B: Alkaloid Scaffold Construction

In natural product synthesis, reacting 1,1-dimethoxypentan-3-one with biogenic amines (like tryptamine) yields complex indolo[2,3-a]quinolizinium salts[3]. Here, the acetal unmasks under acidic conditions to form an electrophilic species that drives a Pictet-Spengler-type cyclization, mimicking the biosynthetic pathways of yohimbine and emetine alkaloids.

Pathway C: Enol Ether Generation

Base-catalyzed elimination of methanol from the acetal moiety produces 1-methoxypent-1-en-3-one[4]. Utilizing a base (NaOMe) rather than an acid is a deliberate choice: acid catalysis often leads to complete hydrolysis back to the unstable

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind specific temperatures, reagents, and handling steps is explicitly detailed to guarantee reproducibility.

Protocol A: Synthesis of Methyl 3-ethylfuran-2-carboxylate

This workflow utilizes 1,1-dimethoxypentan-3-one to construct a functionalized furan ring, a modification of the classic Burness procedure[2].

Fig 2. Step-by-step experimental workflow for the synthesis of substituted furans.

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix: In an inert atmosphere, combine 23 g (156 mmol) of 1,1-dimethoxypentan-3-one and 22 mL (250 mmol) of methyl chloroacetate in 125 mL of dry diethyl ether (Et

O). Cool the mixture to -10 °C.-

Causality: Dry Et

O is chosen as an aprotic solvent to stabilize the highly reactive enolate intermediate without participating in hydrogen bonding.

-

-

Controlled Base Addition: Slowly add 13.5 g (250 mmol) of freshly prepared powdered sodium methoxide (NaOMe) in small portions over 30 minutes.

-

Causality: Powdered NaOMe is critical. Using a liquid methanolic NaOMe solution would introduce excess methanol, shifting the equilibrium and risking transesterification of the chloroacetate. The internal temperature must be strictly maintained below -5 °C to control the exothermic Darzens addition and prevent the premature thermal decomposition of the sensitive epoxide intermediate.

-

-

Maturation: Stir the reaction mixture for an additional 2 hours at -10 °C to ensure complete epoxide formation, then allow it to warm to room temperature overnight to drive the cyclization and aromatization to the furan.

-

Workup: Quench with water to neutralize excess base, extract the organic layer, dry over MgSO

, and concentrate under reduced pressure. Purify via distillation or column chromatography.

Protocol B: Base-Catalyzed Elimination to 1-Methoxypent-1-en-3-one

This protocol demonstrates the controlled conversion of the acetal into a reactive enol ether[4].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1,1-dimethoxypentan-3-one in anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe).

-

Causality: Toluene is selected because its higher boiling point allows for thermal driving of the elimination reaction without participating in nucleophilic side reactions. Base catalysis is strictly used over acid to prevent the complete hydrolysis of the acetal into a polymerization-prone aldehyde.

-

-

Thermal Elimination: Heat the mixture to reflux. The elimination of one equivalent of methanol occurs seamlessly.

-

Isolation: Cool the mixture, wash with a mild aqueous buffer to remove the catalyst, dry the organic phase, and evaporate the toluene to yield 1-methoxypent-1-en-3-one (Typical yield: ~85%).

References

The following authoritative sources were utilized to ground the mechanistic claims and protocols detailed in this whitepaper:

-

BLD Pharm. 1,1-Dimethoxypentan-3-one Chemical Properties and Documentation.1

-

National Institutes of Health (PMC). Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans.2

-

Semantic Scholar. Review on Reactions of Acetylacetaldehyde with Aromatic and Biogenic Amines and Indoles – Synthesis of Heterocycles.3

-

Thieme Connect. Base-Catalyzed Elimination Reactions (Science of Synthesis).4

Sources

- 1. 31199-03-8|1,1-Dimethoxypentan-3-one|BLD Pharm [bldpharm.com]

- 2. Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

1,1-Dimethoxypentan-3-one CAS number 26450-58-8 (Note: verify specific isomer/salt if applicable)

Executive Summary: This guide provides a comprehensive technical overview of 1,1-Dimethoxypentan-3-one, a bifunctional organic molecule containing both a ketone and an acetal moiety. Due to a notable scarcity of published data specific to this compound, this document leverages established principles of organic chemistry to detail its structure, propose a viable synthetic route, predict its spectroscopic characteristics, and discuss its potential reactivity and applications. A critical clarification regarding its Chemical Abstracts Service (CAS) number is addressed to ensure accuracy for researchers and chemical procurement. This whitepaper is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and CAS Number Clarification

A point of critical importance for researchers and procurement specialists is the correct identification of 1,1-Dimethoxypentan-3-one. Initial database searches may erroneously link the name to CAS number 26450-58-8 . However, extensive database cross-referencing confirms that CAS number 26450-58-8 is assigned to 1,1-dimethoxypentane , the dimethyl acetal of pentanal.[1]

The correct, albeit less documented, CAS number for 1,1-Dimethoxypentan-3-one is 31199-03-8 .[2] This guide will exclusively refer to the compound associated with the latter CAS number.

Structural Features

1,1-Dimethoxypentan-3-one possesses a unique combination of two key functional groups on a five-carbon backbone:

-

A Ketone: The carbonyl group (C=O) at the C-3 position imparts reactivity towards nucleophiles and is a common feature in a vast array of organic molecules.

-

An Acetal: The C-1 position features a carbon atom single-bonded to two methoxy groups (-OCH₃). This acetal serves as a protected aldehyde or ketone, stable under neutral to basic conditions but labile in the presence of acid.[3]

This bifunctionality suggests its potential as a versatile building block in organic synthesis, where one group can be reacted selectively while the other remains protected.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following properties are predicted based on the molecular structure and data from analogous compounds.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₇H₁₄O₃ | Structural Analysis |

| Molecular Weight | 146.18 g/mol | Structural Analysis |

| Appearance | Colorless to pale yellow liquid | Analogy with similar ketones and acetals |

| Boiling Point | ~170-190 °C | Analogy with ketones and ethers of similar molecular weight |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Limited solubility in water. | Polarity of ketone and ether functional groups |

| Density | ~0.98 g/cm³ | Analogy with similar ketones and acetals |

Proposed Synthesis and Methodology

A logical synthetic pathway would involve the formation of an acetal from a keto-aldehyde. A plausible, though multi-step, synthesis is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1,1-Dimethoxypentan-3-one.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the selective acetalization of aldehydes in the presence of ketones.[4][5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-oxopentanal (1 equivalent) and a suitable solvent such as toluene.

-

Addition of Reagents: Add methanol (2.2 equivalents) to the flask.

-

Catalysis: Introduce a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (TsOH) (0.01 equivalents).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.[6]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of acetals and aliphatic ketones.[7][8][9]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5-4.8 | Triplet (t) | 1H | CH(OCH₃)₂ |

| ~3.3-3.4 | Singlet (s) | 6H | CH(OCH₃ )₂ |

| ~2.7-2.9 | Triplet (t) | 2H | CH₂ C=O |

| ~2.4-2.6 | Quartet (q) | 2H | C=OCH₂CH₃ |

| ~1.0-1.2 | Triplet (t) | 3H | C=OCH₂CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~208-212 | C =O (Ketone) |

| ~102-105 | C H(OCH₃)₂ (Acetal) |

| ~52-55 | OC H₃ (Methoxy) |

| ~45-48 | C H₂C=O |

| ~35-38 | C=OC H₂CH₃ |

| ~7-9 | C=OCH₂C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium-Strong | C-H (Aliphatic) stretch |

| ~1715 | Strong | C=O (Ketone) stretch |

| ~1120-1050 | Strong | C-O (Acetal) stretch |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 146 would be expected, although it may be of low intensity.

-

Key Fragmentation Patterns:

-

Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 115.

-

Alpha-cleavage adjacent to the ketone, leading to fragments from the loss of an ethyl radical (-CH₂CH₃) at m/z = 117 or a propionaldehyde dimethyl acetal radical at m/z = 57.

-

A characteristic fragment for acetals at m/z = 75, corresponding to [CH(OCH₃)₂]⁺.

-

Reactivity and Applications

The dual functionality of 1,1-Dimethoxypentan-3-one dictates its chemical behavior and potential applications.

Chemical Reactivity

The reactivity of the molecule is governed by the distinct properties of the ketone and acetal groups.

Caption: Differential reactivity of 1,1-Dimethoxypentan-3-one.

-

Acetal Group as a Protecting Group: The acetal is stable under neutral and basic conditions. This makes it an excellent protecting group for an aldehyde functionality while chemical transformations are performed on the ketone.[3][10] For example, the ketone could be reduced, alkylated via a Grignard reaction, or undergo other nucleophilic additions without affecting the acetal.[6][11] The aldehyde can then be deprotected by treatment with aqueous acid.[6]

-

Ketone Reactivity: The ketone at the C-3 position is susceptible to a wide range of nucleophilic addition reactions, typical of carbonyl compounds.

-

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the acetal will be hydrolyzed to reveal the aldehyde, yielding 4-oxopentanal.[6]

Potential Applications

Given its structure, 1,1-Dimethoxypentan-3-one is a promising intermediate in organic synthesis.

-

Synthesis of Heterocycles: As a 1,4-dicarbonyl equivalent (after deprotection), it could be a precursor for the synthesis of five-membered heterocyclic rings such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis.

-

Pharmaceutical and Agrochemical Scaffolds: The pentanone backbone is a common structural motif in biologically active molecules. This compound could serve as a starting material for the synthesis of more complex derivatives for screening in drug discovery and agrochemical development.

-

Flavor and Fragrance Industry: Short-chain ketones and acetals can have characteristic odors and flavors. It is plausible that this compound or its derivatives could find use as flavorants or fragrance components.[12]

Safety and Handling

No specific toxicology data is available for 1,1-Dimethoxypentan-3-one. Therefore, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity. General guidance for handling similar compounds (ketones and ethers) should be followed.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: The compound is expected to be flammable. Keep away from open flames, sparks, and other ignition sources.[16] Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

In case of Exposure:

-

Skin contact: Wash immediately with soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

1,1-Dimethoxypentan-3-one (CAS: 31199-03-8) is a bifunctional molecule with significant potential as a synthetic intermediate. The presence of a stable, yet deprotectable, acetal alongside a reactive ketone makes it a valuable tool for the construction of more complex molecular architectures. While specific experimental data remains sparse, its properties and reactivity can be reliably predicted based on fundamental principles of organic chemistry. It is imperative that researchers use the correct CAS number to avoid confusion with its structural isomer, 1,1-dimethoxypentane. Further investigation into the synthesis and reactivity of this compound would be a valuable contribution to the field of synthetic organic chemistry.

References

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

- Li, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346–5355.

-

Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Retrieved from [Link]

-

PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

-

Cheméo. (n.d.). Pentane, 1,1-dimethoxy (CAS 26450-58-8). Retrieved from [Link]

-

Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,5-Dimethoxypentane. Retrieved from [Link]

-

MedChemProf. (2021, December 1). Acetals, Hemiacetals, Ketals & Hemiketals - Organic Chemistry Explained! Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

Journal of Chemical Education. (2001, January 1). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-dimethoxy-pentan-3-one. Retrieved from [Link]

-

NJ.gov. (n.d.). Hazard Summary: Diethyl Ketone. Retrieved from [Link]

-

University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

-

Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. Retrieved from [Link]

-

EHS-ARS-GUI-011-V04. (n.d.). Use of Ether. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

US EPA. (2023, November 1). Pentane, 1,1-dimethoxy-. Retrieved from [Link]

-

PubMed. (2025, April 30). High-throughput screening of acetals/ketals in edible essences via GC-Orbitrap-MS and their formation rates at room temperature. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethoxypentane. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Chemspace. (n.d.). 1,5-dimethoxypentan-3-one. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Dimethoxypentane. Retrieved from [Link]

-

Laporte Consultants. (n.d.). SAFETY MEMO. Retrieved from [Link]

-

Justrite. (n.d.). How to Handle and Store Ethyl Ether. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism –. Retrieved from [Link]

-

SciSpace. (n.d.). Electron-impact spectroscopy of acetaldehyde. Retrieved from [Link]

-

LookChem. (n.d.). 3,3-diMethoxypentane|25636-49-1. Retrieved from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 11. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 12. High-throughput screening of acetals/ketals in edible essences via GC-Orbitrap-MS and their formation rates at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nj.gov [nj.gov]

- 14. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. laporteconsultants.com [laporteconsultants.com]

Reactivity profile of 1,1-dimethoxy-3-pentanone vs 1,1-dimethoxy-3-butanone

Comparative Reactivity Profile: 1,1-Dimethoxy-3-Pentanone vs. 1,1-Dimethoxy-3-Butanone

Executive Summary In the landscape of heterocyclic chemistry and drug discovery, 1,1-dimethoxy-3-butanone (DMB) and 1,1-dimethoxy-3-pentanone (DMP) serve as critical "masked" 1,3-dicarbonyl equivalents. These reagents allow for the controlled introduction of 3-oxobutanal (formylacetone) and 3-oxopentanal (propionylacetaldehyde) scaffolds, respectively. While they share a core acetal-protected aldehyde functionality, the divergence in their alkyl tails—methyl for DMB and ethyl for DMP—dictates subtle but decisive differences in steric profile, lipophilicity, and downstream pharmacological properties of the resulting heterocycles. This guide provides a technical analysis of their reactivity, focusing on their utility in the regioselective synthesis of pyrazoles, isoxazoles, and pyrimidines.

Structural & Electronic Analysis

Both compounds function as surrogates for unstable

Table 1: Physicochemical Comparison

| Feature | 1,1-Dimethoxy-3-butanone (DMB) | 1,1-Dimethoxy-3-pentanone (DMP) |

| CAS Registry | 5436-21-5 | 10475-46-4 |

| Formula | ||

| Molecular Weight | 132.16 g/mol | 146.18 g/mol |

| Masked Species | 3-Oxobutanal (Formylacetone) | 3-Oxopentanal (Propionylacetaldehyde) |

| Alkyl Tail | Methyl ( | Ethyl ( |

| Steric Bulk ( | 1.70 kcal/mol | 1.75 kcal/mol |

| Primary Utility | Synthesis of 3/5-Methyl heterocycles | Synthesis of 3/5-Ethyl heterocycles |

Electrophilic Discrimination

Upon acid hydrolysis, these molecules reveal two electrophilic sites:

-

C1 (Aldehyde): Highly electrophilic, sterically unhindered.

-

C3 (Ketone): Less electrophilic, sterically modulated by the alkyl tail.

In DMB, the ketone is a methyl ketone, offering minimal steric resistance. In DMP, the ethyl group introduces a methylene spacer (

Reactivity Profile: Hydrolysis & Deprotection[2]

The rate-limiting step for the activation of both reagents is the formation of the oxocarbenium ion intermediate.

Mechanism:

-

Protonation: The methoxy oxygen is protonated by an acid catalyst (e.g., p-TsOH, HCl).

-

Elimination: Methanol is eliminated, forming a resonance-stabilized oxocarbenium ion.

-

Hydration: Water attacks the oxocarbenium ion, leading to the hemiacetal and eventually the free aldehyde.

Kinetic Insight: The remote alkyl group (methyl vs. ethyl) at C3 exerts a negligible inductive effect on the acetal carbon at C1. Therefore, the hydrolysis kinetics for DMB and DMP are effectively identical under standard conditions (pH < 4). Researchers can interchange hydrolysis protocols without adjusting reaction times.

Core Application: Regioselective Heterocycle Synthesis

The primary value of these reagents lies in their reaction with binucleophiles (hydrazines, hydroxylamine, amidines). The reaction is driven by the Hard-Soft Acid-Base (HSAB) principle and steric control.

Pathway Logic

-

Acidic Conditions: The acetal is hydrolyzed in situ to the aldehyde.

-

Nucleophilic Attack: The most nucleophilic site of the reagent (e.g., the primary amine of a hydrazine) attacks the most electrophilic carbon (the aldehyde C1).

-

Cyclization: The second nucleophilic site attacks the ketone (C3), closing the ring.

This sequence ensures high regiocontrol. For example, reacting methylhydrazine with DMB yields 1,5-dimethylpyrazole predominantly, whereas reacting it with a symmetric 1,3-diketone would yield a mixture.

Caption: Comparative reaction pathway for DMB and DMP. The C1 aldehyde directs the initial nucleophilic attack, determining the regiochemistry of the final heterocycle.

Experimental Protocols

Protocol A: Synthesis of 5-Alkylisoxazoles

This protocol is adaptable for both DMB (yielding 5-methylisoxazole) and DMP (yielding 5-ethylisoxazole). The procedure relies on the in situ generation of the

Materials:

-

Reagent: 1,1-dimethoxy-3-butanone (13.2 g, 100 mmol) OR 1,1-dimethoxy-3-pentanone (14.6 g, 100 mmol).

-

Hydroxylamine hydrochloride (

): 6.95 g (100 mmol). -

Solvent: Ethanol (50 mL) / Water (10 mL).

-

Catalyst: Conc. HCl (0.5 mL).

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride in the water/ethanol mixture.

-

Addition: Add the acetal (DMB or DMP) dropwise over 10 minutes at room temperature. Note: A slight exotherm may occur as the acetal hydrolyzes.

-

Reflux: Heat the mixture to reflux (

) for 3 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting acetal spot ( -

Workup: Cool to room temperature. Remove ethanol under reduced pressure. Neutralize the residue with saturated

solution (pH ~7-8). -

Extraction: Extract with Dichloromethane (

mL). Dry combined organics over -

Purification: Concentrate in vacuo. The product is typically a volatile oil. Distillation is recommended for high purity (DMB product bp: ~122°C; DMP product bp: ~140°C).

Validation Check:

-

1H NMR (DMP Product - 5-Ethylisoxazole): Look for the characteristic ethyl triplet at

ppm and quartet at

Protocol B: Regioselective Synthesis of 1-Aryl-3-Alkylpyrazoles

Using a substituted hydrazine (e.g., Phenylhydrazine) highlights the regiocontrol.

-

Mix: Combine Phenylhydrazine (1.0 equiv) and DMB/DMP (1.0 equiv) in Ethanol.

-

Catalyze: Add 5 mol% p-TsOH.

-

React: Stir at room temperature for 1 hour, then reflux for 2 hours.

-

Outcome:

-

DMB: Yields 1-phenyl-5-methylpyrazole (Major isomer).

-

DMP: Yields 1-phenyl-5-ethylpyrazole (Major isomer).

-

Note: The

group of phenylhydrazine attacks the aldehyde (C1) first. The

-

Strategic Selection in Drug Design

When designing a fragment library, the choice between DMB and DMP is often driven by Lipophilic Efficiency (LipE) and metabolic stability.

-

1,1-Dimethoxy-3-butanone (Methyl):

-

Pros: Minimal steric footprint; ideal for probing small binding pockets.

-

Cons: Methyl groups on aromatic rings are susceptible to rapid metabolic oxidation (benzylic hydroxylation).

-

-

1,1-Dimethoxy-3-pentanone (Ethyl):

-

Pros: Increased lipophilicity (+0.5 LogP); the ethyl group can fill hydrophobic pockets more effectively than a methyl group.

-

Cons: Slightly higher entropic cost of binding due to ethyl rotation.

-

Recommendation: Use DMB for initial hit generation. Use DMP during Lead Optimization to modulate solubility and probe hydrophobic interactions in the binding site.

References

-

Reactivity of 3,3-dimethylbutanal and 3,3-dimethylbutanone. Atmospheric Chemistry and Physics, 2025.

-

Dimethyl Acetals in Organic Synthesis. Organic Chemistry Portal.

-

Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate, 2007.

-

Regioselectivity issues in the synthesis of substituted pyrazoles. BenchChem, 2025.

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts, 2025.

Sources

Technical Safety & Handling Guide: 1,1-Dimethoxypentan-3-one

This guide serves as an advanced technical manual and safety dossier for 1,1-Dimethoxypentan-3-one .[1] It is designed for research chemists and process engineers who require more than a standard 16-section SDS—specifically, those needing to understand the molecule's reactivity, "hidden" hazards, and synthetic utility in drug development.

CAS Registry Number: 31199-03-8

Synonyms: 3-Oxopentanal dimethyl acetal; 1,1-Dimethoxy-3-pentanone

Formula: C

Part 1: Chemical Identity & Physicochemical Profile[1]

1,1-Dimethoxypentan-3-one is a masked 1,3-dicarbonyl equivalent .[1] Structurally, it features a ketone at the C3 position and an aldehyde at C1 protected as a dimethyl acetal. This dual-functionality makes it a critical "chameleon" reagent: stable under basic conditions but highly reactive upon acidic hydrolysis.[1]

Physicochemical Properties Table[3][4]

| Property | Value / Characteristic | Experimental Note |

| Physical State | Liquid | Colorless to pale yellow.[1] |

| Boiling Point | ~80–85 °C (at reduced pressure) | Extrapolated from acetal analogs; volatile. |

| Density | ~0.98 g/mL (Predicted) | Denser than pure 3-pentanone due to acetal oxygen content. |

| Solubility | Soluble in organic solvents (DCM, THF, EtOH) | Limited water solubility; hydrolysis risk in aqueous acid. |

| Flash Point | ~45–60 °C (Estimated) | Flammable Liquid . Handle as Class 3.[1][3] |

| Reactivity | Acid-sensitive | Hydrolyzes to release Methanol and 3-Oxopentanal . |

Part 2: Hazard Identification & Toxicology (GHS)

Signal Word: DANGER

While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with analogs (e.g., 1,1-dimethoxy-3-butanone, 3-pentanone) dictates the following classification.

Core Hazards

-

Flammable Liquid (Category 3): Vapor/air mixtures are explosive. Flash point is likely below 60°C.[1]

-

Skin & Eye Irritation (Category 2A/2): The acetal functionality acts as a solvent, defatting skin, while the ketone is a direct irritant.

-

Specific Target Organ Toxicity (Single Exposure): Inhalation may cause drowsiness or dizziness (narcotic effects common to aliphatic ketones).

The "Hidden" Hazard: In-Situ Hydrolysis

Unlike simple ketones, this molecule possesses a latent hazard mechanism.[1] Upon contact with strong acids (even trace amounts on glassware) or moisture , it degrades.

-

Degradation Product 1: Methanol (Toxic, flammable, causes optical neuropathy).

-

Degradation Product 2: 3-Oxopentanal (Highly reactive aldehyde, potential sensitizer, polymerizes rapidly).

Critical Control Point: Do not store near mineral acids or Lewis acids (e.g., AlCl

, BF).

Part 3: Synthesis & Application Context

Why use this chemical? In drug discovery, 1,1-Dimethoxypentan-3-one is a "linchpin" reagent for synthesizing heterocycles.[1] It allows the researcher to introduce a 3-carbon fragment containing both an electrophilic ketone and a masked aldehyde.[1]

Primary Synthetic Workflow: Heterocycle Formation

The molecule reacts with binucleophiles (hydrazines, amidines) to form pyrazoles and pyrimidines —scaffolds found in analgesics (e.g., Tapentadol analogs) and kinase inhibitors.

Figure 1: Reactivity & Hydrolysis Pathways The diagram below illustrates the dual reactivity: Acidic hydrolysis to the active aldehyde vs. condensation with hydrazine to form a pyrazole.[1]

Caption: Figure 1: Acidic hydrolysis releases reactive 3-oxopentanal; direct condensation yields stable heterocycles.[1]

Part 4: Handling, Storage & Emergency Response[1]

Storage Protocols

-

Atmosphere: Store under Nitrogen or Argon .[1] Oxygen can induce peroxide formation at the ether linkages over prolonged periods (months/years).

-

Temperature: Refrigerate (2–8 °C).

-

Container: Tightly sealed glass or stainless steel.[1] Avoid low-density polyethylene (LDPE) as ketones can permeate it.

Experimental Handling

-

Drying: If the reagent is wet, do not use acidic drying agents (like acidic silica). Use neutral alumina or sodium sulfate.[1]

-

Quenching: When quenching reactions involving this reagent, use a basic buffer (saturated NaHCO

) to prevent uncontrolled hydrolysis and exotherms.

Emergency Spill Response System

Scenario: A 500 mL bottle breaks in the fume hood.

Figure 2: Spill Response Logic A self-validating workflow for safe cleanup.

Caption: Figure 2: Step-by-step decision tree for managing flammable acetal spills.

Part 5: First Aid Measures

| Exposure Route | Immediate Action | Rationale |

| Inhalation | Move to fresh air.[1] Administer oxygen if breathing is labored.[1] | Narcotic effect of ketones; potential methanol vapor if hydrolyzed.[1] |

| Skin Contact | Wash with soap and water for 15 min.[1] Do not use alcohol. | Alcohol may enhance transdermal absorption.[1] |

| Eye Contact | Rinse with water for 15 min.[1] Remove contact lenses immediately.[1] | Acetal hydrolysis in the eye can release acid/methanol, causing severe damage. |

| Ingestion | Do NOT induce vomiting.[1] Rinse mouth.[1] Call Poison Control. | Aspiration hazard.[1] Hydrolysis in stomach acid releases methanol.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 31199-03-8. Retrieved from [Link]

Sources

Stability of beta-keto acetals in storage conditions

Technical Guide: Stability and Storage of -Keto Acetals

Part 1: Executive Summary

This guide synthesizes stability data to establish a robust storage and handling protocol. The core directive is simple: Maintain basicity/neutrality and eliminate moisture. Failure to control pH and humidity results in rapid hydrolysis to the parent

Part 2: Chemical Nature & Degradation Mechanisms

To preserve

The Primary Threat: Acid-Catalyzed Hydrolysis

The acetal functionality is kinetically stable in basic media but thermodynamically unstable in acidic aqueous environments. Even trace acidity from glass surfaces or atmospheric CO

Mechanism:

-

Protonation: The alkoxy oxygen is protonated.[1]

-

Elimination: Loss of alcohol generates a resonance-stabilized oxocarbenium ion.

-

Hydration: Water attacks the electrophilic center, leading to the hemiacetal and eventually the free aldehyde/ketone.

Once the parent

Secondary Threat: Thermal Elimination ( -Elimination)

At elevated temperatures (>100°C) or during improper distillation,

Visualization of Degradation Pathways

The following diagram outlines the critical degradation cascades that must be prevented during storage.

Figure 1: Mechanistic pathways for acid-catalyzed hydrolysis and thermal elimination of

Part 3: Critical Storage Parameters

Based on the degradation mechanisms above, the following storage conditions are mandatory for maintaining purity >95% over 6-12 months.

Temperature & Phase

-

Recommendation: Store at -20°C or -80°C .

-

Rationale: Low temperature kinetically inhibits the hydrolysis rate constant (

). Data suggests that at -20°C, degradation is negligible for >6 months, whereas at room temperature, significant titer loss can occur within weeks if moisture is present.

Atmosphere & Moisture Control

-

Recommendation: Store under Argon (Ar) or Nitrogen (N

) .[2] -

Rationale: Oxygen is less of a concern than moisture. Argon is heavier than air and provides a better blanket against atmospheric humidity.

-

Desiccants: Do NOT store directly over acidic desiccants. If using molecular sieves, use 3Å or 4Å Neutral/Basic Sieves . Avoid acidic activated clay or silica, which can catalyze surface hydrolysis.

Container Specifications

-

Material: Amber borosilicate glass (Type I).

-

Seal: Teflon-lined screw caps or crimp seals. Parafilm is insufficient for long-term storage as it is permeable to moisture over time.

Summary Table: Stability Profile

| Parameter | Optimal Condition | Acceptable Range | Critical Failure Mode |

| Temperature | -20°C to -80°C | 2°C to 8°C (Short term < 1 month) | > 25°C (Accelerates elimination) |

| pH Environment | Neutral to Slightly Basic | pH 7.0 - 8.5 | pH < 6.0 (Rapid Hydrolysis) |

| Moisture | Anhydrous (< 0.1% H | < 0.5% H | Atmospheric Humidity (Hydrolysis) |

| Headspace | Argon / Nitrogen | Dry Air | Ambient Air (Moisture ingress) |

Part 4: Quality Control & Handling Protocols

Trustworthiness in data comes from rigorous validation. The following workflow ensures that the material used in synthesis is viable.

QC Workflow: The "Go/No-Go" Decision

Before committing valuable reagents to a synthesis involving

Figure 2: Quality Control Decision Tree for assessing

Handling Protocol

-

Equilibration: Allow the frozen container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid surface.

-

Aliquot: If the material is to be used over multiple experiments, aliquot into single-use vials under an inert atmosphere immediately upon receipt.

-

Buffer Addition (Optional): For extremely sensitive applications, adding a trace of triethylamine (0.1% v/v) or storing over potassium carbonate (solid) can stabilize the acetal by neutralizing any adventitious acid.

Part 5: References

Beyond the Diketone: A Technical Guide to 1,3-Dicarbonyl Equivalents

Executive Summary: The Regioselectivity Paradox

In drug discovery and complex natural product synthesis, 1,3-dicarbonyls (

This guide details the strategic use of 1,3-Dicarbonyl Equivalents —masked surrogates that lock the oxidation state or tautomeric form of the 1,3-dicarbonyl system to enforce regiocontrol, improve stability, and enable transformations impossible with the parent dicarbonyls.

Section 1: Enaminones – The Nitrogen Mask

Mechanism & Utility:

Enaminones (

-

The Advantage: Unlike the parent 1,3-diketone, enaminones are less acidic and exist in a stable

-conformation (stabilized by intramolecular H-bonding). -

Regiocontrol: In cyclocondensations (e.g., with hydrazines to form pyrazoles), the "hard" nucleophile (terminal

) attacks the "hard" carbonyl electrophile, while the "soft" internal nitrogen attacks the

Diagram 1: Enaminone Reactivity Flow

Caption: The "push-pull" electronic bias of enaminones directs nucleophilic attack, solving the regioselectivity issues common in raw 1,3-diketone condensations.

Section 2: Vinamidinium Salts – The Electrophilic Mask

Mechanism & Utility:

Vinamidinium salts (also known as Vilsmeier salts) are cationic equivalents of 1,3-dialdehydes or

-

The Advantage: They are non-volatile, crystalline solids (often isolated as

or -

Key Application: They are critical in the synthesis of substituted pyridines and pyrimidines where the parent dicarbonyl would be too unstable or reactive. A prime example is the synthesis of the COX-2 inhibitor Etoricoxib .

Diagram 2: Vinamidinium Synthesis (Vilsmeier-Haack Pathway)

Caption: Transformation of acetic acid derivatives into stable C3-electrophiles (Vinamidinium salts) via Vilsmeier-Haack chemistry.

Section 3: Meldrum's Acid – The Cyclic Mask

Mechanism & Utility:

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic acylal.[2] While technically a 1,3-dicarbonyl, its rigid cyclic structure gives it "anomalous" acidity (

-

The Acyl Ketene Pathway: Upon heating (

), Meldrum's acid derivatives undergo a retro-Diels-Alder-like fragmentation to release acetone and generate a highly reactive -

Application: This intermediate can be trapped by nucleophiles (alcohols, amines) to form

-keto esters or

Section 4: Chan's Diene – The Silyl Mask

Mechanism & Utility: Chan's diene (1,3-bis(trimethylsilyloxy)-1,3-butadiene) is the bis-silyl enol ether of acetylacetone. It functions as a 1,3-dicarbonyl dianion equivalent but operates under Lewis Acid catalysis rather than Brønsted base conditions.[1]

-

The Advantage: It enables Vinylogous Mukaiyama Aldol reactions.[1][3] The terminal carbon (C4) is nucleophilic, allowing for chain extension with aldehydes to form

-hydroxy-

Section 5: Experimental Protocols

Protocol A: Synthesis of Vinamidinium Hexafluorophosphate Salt

Based on the Davies/Merck protocol (J. Org.[4] Chem. 2001, 66, 251). Objective: Convert phenylacetic acid to a stable vinamidinium salt.

-

Reagent Prep: In a flame-dried flask under

, charge DMF (3.0 equiv) and cool to -

Vilsmeier Formation: Add

(2.5 equiv) dropwise.[1] Stir for 20 min to form the Vilsmeier reagent (white slurry). -

Addition: Add phenylacetic acid (1.0 equiv) in DMF solution dropwise.

-

Heating: Heat the mixture to

for 6 hours. Note: Evolution of -

Quench & Exchange: Cool to ambient temperature. Pour the mixture into a solution of

(1.2 equiv) in water/ice. -

Isolation: The vinamidinium hexafluorophosphate salt precipitates as a stable solid.[1][4] Filter, wash with water, and dry in vacuo.[1]

-

Why this works: The

counterion renders the salt non-hygroscopic and bench-stable, unlike the chloride salt which is prone to hydrolysis.

-

Protocol B: Regioselective Pyrazole Synthesis via Enaminone

Objective: Synthesis of 1-methyl-5-phenyl-1H-pyrazole with >95:5 regioselectivity.

-

Enaminone Formation:

-

Reflux acetophenone (10 mmol) with

-dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol) in toluene (10 mL) for 12 hours. -

Concentrate in vacuo to remove methanol and excess DMF-DMA. The resulting enaminone (3-(dimethylamino)-1-phenylprop-2-en-1-one) is often pure enough for the next step.

-

-

Cyclization:

-

Dissolve the crude enaminone in Ethanol (20 mL).

-

Add Methylhydrazine (11 mmol) at

. -

Stir at Room Temperature for 2 hours.

-

-

Purification:

-

Concentrate and recrystallize from hexanes/EtOAc.[1]

-

Mechanistic Note: The terminal

of methylhydrazine (more nucleophilic) attacks the carbonyl (hard electrophile) first? Correction: In enaminones, the C3 position is the "soft" electrophile and the Carbonyl is the "hard" electrophile. However, under neutral conditions, the terminal

-

Section 6: Comparative Data Analysis

| Equivalent Class | Masking Group | Oxidation State | Key Reactivity | Stability | Atom Economy |

| Enaminone | Amine (Dimethylamino) | Ketone/Alkene | Nucleophilic ( | High (Solid) | Moderate (Loss of amine) |

| Vinamidinium | Iminium/Amine | Aldehyde | Highly Electrophilic ( | High (as | Low (Loss of amine/salt) |

| Meldrum's Acid | Cyclic Acetal | Acid/Ester | Acyl Ketene Generation | Moderate (Hydrolysis risk) | High (Loss of Acetone/CO2) |

| Chan's Diene | Silyl Enol Ether | Dianion | Lewis Acid Catalyzed Aldol | Low (Moisture sensitive) | Low (Loss of TMS) |

References

-

Davies, I. W., et al. (2001).[1][4] "Preparation and novel reduction reactions of vinamidinium salts." Journal of Organic Chemistry, 66(1), 251–255.[1] Link

-

Stanovnik, B., & Svete, J. (2004).[1] "Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones." Chemical Reviews, 104(5), 2433–2480.[1] Link

-

Chan, T.-H., & Brownbridge, P. (1980).[1] "1,3-Bis(trimethylsiloxy)-1,3-butadienes: Synthesis and reactions." Journal of the American Chemical Society, 102(10), 3534–3538.[1] Link

-

Dumas, A. M., & Fillion, E. (2010).[1] "Meldrum's Acid in Organic Synthesis: A Review." Accounts of Chemical Research. Link

-

Morris, J. C., et al. (2021).[1] "Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048." Organic Letters, 23(14), 5359–5363.[1] Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl-Substituted Pyrazoles via 1,1-Dimethoxypentan-3-one

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with practical, field-proven methodologies for the utilization of 1,1-Dimethoxypentan-3-one in heterocyclic synthesis.

-keto acetals with hydrazines to generate defined pyrazole scaffolds.Abstract & Strategic Value

Ethyl-substituted pyrazoles are critical pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors (e.g., JAK, p38 MAPK) and agrochemicals. While standard

This guide details the use of 1,1-Dimethoxypentan-3-one as a 1,3-dielectrophile equivalent. By exploiting the differential reactivity between the masked aldehyde (C1) and the ketone (C3), researchers can access 3-ethyl-1H-pyrazoles and, with specific protocols, influence the formation of 1,5- vs. 1,3-disubstituted isomers.

Chemical Background & Mechanism

1,1-Dimethoxypentan-3-one (CAS: Specialty Reagent) functions as a stable equivalent of 3-oxopentanal . In acidic media, the acetal unmasks to reveal a reactive aldehyde.

The Regioselectivity Challenge

The condensation with monosubstituted hydrazines (

-

Electrophilicity: The unmasked Aldehyde (C1) is significantly more electrophilic than the Ketone (C3).

-

Nucleophilicity: In alkyl hydrazines, the terminal

is more nucleophilic than the substituted

Kinetic Pathway (Direct Condensation):

The rapid attack of the terminal

-

Result: The major product is typically the 1-R-5-ethylpyrazole .

Thermodynamic/Steric Pathway (Alkylation): To access the 1-R-3-ethylpyrazole regioisomer (often preferred for minimizing steric clash in protein binding pockets), a two-step sequence involving the synthesis of the parent 3-ethyl-1H-pyrazole followed by base-mediated alkylation is recommended.

Mechanistic Flowchart

Caption: Mechanistic divergence in pyrazole synthesis from

Experimental Protocols

Materials & Reagents

| Reagent | Specification | Role |

| 1,1-Dimethoxypentan-3-one | >97% Purity | Core Scaffold |

| Hydrazine Hydrate | 50-60% in | Nucleophile (Protocol A) |

| Methylhydrazine | 98% (Caution: Toxic) | Nucleophile (Protocol B) |

| Ethanol (EtOH) | Absolute or 95% | Solvent |

| Hydrochloric Acid (HCl) | 37% or 12M | Catalyst/Deprotection |

| Sodium Bicarbonate | Sat. Aq. Solution | Quenching |

Protocol A: Synthesis of 3-Ethyl-1H-pyrazole (Parent Scaffold)

Target: Synthesis of the unsubstituted core for subsequent functionalization.

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Solubilization: Dissolve 1,1-Dimethoxypentan-3-one (10.0 mmol, 1.46 g) in Ethanol (20 mL).

-

Activation: Add concentrated HCl (0.5 mL) dropwise. Stir at room temperature for 15 minutes to initiate acetal hydrolysis. Note: Slight warming may be observed.

-

Condensation: Add Hydrazine Hydrate (12.0 mmol, 0.60 g) dropwise over 5 minutes.

-

Expert Tip: The reaction is exothermic. Control addition rate to prevent boil-over.

-

-

Reflux: Heat the mixture to reflux (

) for 3 hours. Monitor conversion by TLC (Eluent: 50% EtOAc/Hexanes; Product -

Workup:

-

Purification: If necessary, purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes) or vacuum distillation.

-

Yield Expectation: 85-95%.

-

Data:

(

-

Protocol B: Direct Regioselective Synthesis of 1-Methyl-5-Ethylpyrazole

Target: Direct condensation with methylhydrazine. Warning: This route favors the 1,5-isomer.

-

Setup: 100 mL RBF with reflux condenser.

-

Reaction: Dissolve 1,1-Dimethoxypentan-3-one (5.0 mmol) in Ethanol (10 mL). Add conc. HCl (3 drops).

-

Addition: Add Methylhydrazine (5.5 mmol) at

(Ice bath). -

Cyclization: Allow to warm to RT, then reflux for 2 hours.

-

Isolation: Standard extractive workup (as above).

-

Regioisomer Analysis: Analyze crude NMR.

-

Major Product (1-Methyl-5-ethyl): Ethyl group signals, N-Me signal.

-

Minor Product (1-Methyl-3-ethyl): Typically <10-15% under these conditions.

-

Note: Separation of isomers requires careful chromatography (Silica gel; 1-Me-5-Et usually elutes faster than 1-Me-3-Et due to steric shielding of the nitrogen lone pair).

-

Analytical Data & Validation

To ensure scientific integrity, synthesized compounds must be validated against the following spectral characteristics.

| Feature | 3-Ethyl-1H-pyrazole | 1-Methyl-5-Ethylpyrazole | 1-Methyl-3-Ethylpyrazole |

| Proton NMR ( | |||

| N-Methyl Signal | N/A | ||

| Ethyl Signal | Quartet ~2.7 ppm | Quartet ~2.5 ppm (Shielded) | Quartet ~2.7 ppm |

| Key Distinction | Broad NH signal | NOE between N-Me and Et | NOE between N-Me and H-5 |

Validation Check:

-

NOE (Nuclear Overhauser Effect): This is the gold standard for assigning regiochemistry.

-

Irradiate N-Me: If enhancement of Ethyl protons is observed

1,5-isomer . -

Irradiate N-Me: If enhancement of Aromatic Proton (H-5) is observed

1,3-isomer .

-

References

-

Knorr Pyrazole Synthesis: Knorr, L. Berichte der deutschen chemischen Gesellschaft1883 , 16, 2597.

-

Regioselectivity in Pyrazole Synthesis: Fustero, S. et al.

-Dicarbonyl Equivalents." Journal of Organic Chemistry2008 , 73, 3523. -

Beta-Keto Acetal Reactivity: Organic Chemistry Portal, "Synthesis of Pyrazoles".

-

Tautomerism of Ethylpyrazoles: Elguero, J. et al. Advances in Heterocyclic Chemistry2000 , 76, 1-60.

Disclaimer: This protocol involves the use of hazardous chemicals (hydrazines, strong acids). All procedures should be performed in a fume hood with appropriate PPE. Regioselectivity outcomes can vary based on exact solvent/temperature profiles; the "Expert Tips" provided are based on kinetic control principles.

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Technical Guide: Regioselective Synthesis of Pyrazoles from 1,1-Dimethoxypentan-3-one

This Application Note provides a comprehensive protocol for the cyclization of 1,1-dimethoxypentan-3-one (a protected

Introduction & Scientific Rationale

The pyrazole scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Ruxolitinib), anti-inflammatory agents (e.g., Celecoxib), and agrochemicals.

This guide focuses on the cyclization of 1,1-dimethoxypentan-3-one (1 ). This specific precursor functions as a masked 3-oxopentanal (a 1,3-dicarbonyl equivalent). Unlike symmetrical 1,3-diketones, this molecule possesses distinct electronic sites: a reactive ketone at C3 and a latent electrophilic acetal at C1.

Chemical Causality

The reaction with hydrazines proceeds via a condensation-cyclization sequence.[1] The success and regioselectivity of this transformation depend on:

-

Acetal Activation: The C1-dimethoxy group requires acidic conditions to generate the reactive oxocarbenium or aldehyde species.

-

Nucleophilic Hierarchy: In substituted hydrazines (e.g., methylhydrazine), the interplay between the steric bulk of the

-substituent and the electronic differentiation of the hydrazine nitrogens dictates the ratio of regioisomers (1,3- vs. 1,5-substituted pyrazoles).

Mechanistic Pathway & Regioselectivity[2]

Understanding the mechanism is critical for controlling the outcome, particularly with unsymmetrical hydrazines.

Reaction Logic[3][4]

-

Step 1 (Condensation): The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl (the C3 ketone).

-

Step 2 (Activation): Acid catalysis facilitates the loss of methanol from C1, unmasking the aldehyde equivalent.

-

Step 3 (Cyclization): The second nitrogen attacks C1, followed by aromatization.

Graphviz Diagram: Mechanistic Pathways

The following diagram illustrates the divergent pathways for Methylhydrazine, highlighting the origin of regioselectivity.

Caption: Divergent reaction pathways for methylhydrazine. Path A dominates due to the higher nucleophilicity of the unsubstituted

Experimental Protocols

Protocol A: Synthesis of 3-Ethyl-1H-pyrazole (Unsubstituted)

Target: 3-ethyl-1H-pyrazole (Tautomer of 5-ethyl-1H-pyrazole). Reagent: Hydrazine Hydrate (64% or 80%).

Materials:

-

1,1-Dimethoxypentan-3-one (1.0 equiv)

-

Hydrazine monohydrate (1.2 equiv)

-

Ethanol (Absolute, 5 mL/mmol)

-

HCl (conc., cat. 0.1 equiv) or Acetic Acid (10% v/v)

Procedure:

-

Setup: Charge a round-bottom flask with 1,1-dimethoxypentan-3-one dissolved in Ethanol.

-

Addition: Add Hydrazine monohydrate dropwise at room temperature.

-

Note: Exothermic reaction possible. Monitor internal temperature.

-

-

Acid Activation: Add catalytic concentrated HCl (or glacial acetic acid). The acid is essential to hydrolyze the acetal to the reactive enol ether/aldehyde form.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours.-

Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Disappearance of the acetal starting material indicates completion.[1]

-

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove ethanol.

-

Dilute residue with saturated

(to neutralize acid) and extract with Ethyl Acetate ( -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Distillation (if oil) or recrystallization (if solid). For high purity, silica gel chromatography (Gradient: 0

40% EtOAc in Hexanes).

Protocol B: Regioselective Synthesis of 1-Methyl-3-ethylpyrazole

Target: 1-methyl-3-ethyl-1H-pyrazole (Major) vs. 1-methyl-5-ethyl-1H-pyrazole (Minor). Reagent: Methylhydrazine.[2][3]

Critical Regioselectivity Note:

In standard alcoholic solvents, the 1,3-isomer (1-methyl-3-ethyl) is typically favored because the unsubstituted

Procedure:

-

Solvent Selection: Use Ethanol for standard synthesis. For enhanced regioselectivity, use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[2]

-

Why? Fluorinated solvents activate the carbonyl via H-bonding, amplifying the kinetic preference for the

attack.

-

-

Reaction:

-

Dissolve 1,1-dimethoxypentan-3-one (1.0 equiv) in solvent.

-

Cool to

. -

Add Methylhydrazine (1.1 equiv) dropwise.[2]

-

Stir at

for 30 mins, then warm to Room Temp.

-

-

Cyclization:

-

Add HCl (1M in ether or aqueous, 1.0 equiv).

-

Stir at

for 2 hours.

-

-

Workup: Similar to Protocol A.

-

Isomer Determination: Use NOESY NMR.[2]

-

1-Methyl-3-ethyl: NOE correlation between N-Me and Pyrazole-H4 (strong). Weak/No NOE between N-Me and Ethyl group.

-

1-Methyl-5-ethyl: Strong NOE correlation between N-Me and Ethyl group.

-

Optimization & Troubleshooting Data

The following table summarizes conditions to optimize yield and selectivity.

| Variable | Condition | Outcome / Impact |

| Solvent | Ethanol | Standard.[4] Good yield, moderate regioselectivity (~3:1 to 5:1). |

| HFIP / TFE | High Regioselectivity (>10:1). Increases cost but simplifies purification. | |

| Toluene | Slower reaction; requires higher temp. Promotes Dean-Stark water removal. | |

| Acid Catalyst | HCl (conc.) | Fast hydrolysis of acetal. Risk of side reactions if too concentrated. |

| Acetic Acid | Milder.[5] Often used as co-solvent. Slower but cleaner profile. | |

| p-TsOH | Good for anhydrous conditions (Dean-Stark). | |

| Temperature | Kinetic control. Favors hydrazone formation. | |

| Reflux ( | Thermodynamic control. Essential for full cyclization/aromatization. |

Troubleshooting Guide

-

Problem: Incomplete conversion (Acetal remaining).

-

Solution: The acetal is stable to base/neutral conditions. Ensure pH is acidic (

). Add more HCl or switch to aqueous acid reflux.

-

-

Problem: Formation of Azines (Dimerization of hydrazine).

-

Solution: Use excess hydrazine (1.2–1.5 equiv) and add the ketone to the hydrazine solution (inverse addition) to keep hydrazine concentration high relative to ketone.

-

-

Problem: "Oil" product difficult to crystallize.

-

Solution: 3-ethylpyrazole is likely a liquid or low-melting solid. Isolate as the HCl or Oxalate salt for easier handling.

-

Safety Protocols

Hydrazine & Methylhydrazine:

-

Hazard: Highly toxic, potential carcinogens, and unstable. Methylhydrazine is a rocket fuel component and extremely volatile.

-

Controls:

-

Handle strictly in a fume hood.

-

Double-glove (Nitrile/Laminate).

-

Quench all glassware and waste with Bleach (Sodium Hypochlorite) solution before removal from the hood to oxidize residual hydrazines.

-

References

-

General Pyrazole Synthesis: Heller, S. T., & Natarajan, S. R. (2006).[6] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[6] Organic Letters, 8(13), 2675–2678. Link

-

Regioselectivity in Fluorinated Solvents: Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles using Fluorinated Alcohols. Journal of Organic Chemistry. (See general context in BenchChem Application Notes). Link

-

Wolff-Kishner Context (Hydrazine Reactivity): Chemistry LibreTexts. Nucleophilic Addition of Hydrazine.[1] Link

-

Reaction of Beta-Keto Acetals: Organic Chemistry Portal. Synthesis of Pyrazoles. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Synthesis of new pyrazole -3-one derivatives containing azo group [academia.edu]

- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 6. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of 3-Ethylisoxazoles from β-Keto Acetals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. The 3-ethylisoxazole moiety, in particular, is a key building block for various pharmaceuticals, contributing to their desired pharmacological profiles. This application note provides a detailed protocol for the synthesis of 3-ethylisoxazoles via the cyclocondensation of β-keto acetals with hydroxylamine, a robust and versatile method for the construction of this important heterocyclic system.

Reaction Principle: The Cyclocondensation of β-Keto Acetals and Hydroxylamine

The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine is a classic and effective method.[1][2] In this protocol, we utilize a β-keto acetal, which serves as a protected form of a β-keto aldehyde. The acetal protecting group prevents unwanted side reactions and can be removed in situ under acidic conditions to generate the reactive β-keto aldehyde, which then undergoes cyclocondensation with hydroxylamine.

The overall reaction proceeds in two main stages:

-

In situ Deprotection: The β-keto acetal is hydrolyzed under acidic conditions to reveal the corresponding β-keto aldehyde.

-

Cyclocondensation and Dehydration: The liberated β-keto aldehyde reacts with hydroxylamine to form an oxime intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic isoxazole ring.

The regioselectivity of the reaction, which determines the position of the ethyl group on the isoxazole ring, is controlled by the nature of the starting β-keto acetal. To obtain a 3-ethylisoxazole, the starting material should be a protected form of a 1,3-dicarbonyl compound where the ethyl ketone is at the C3 position relative to the more reactive aldehyde.

Experimental Protocol: Synthesis of 3-Ethylisoxazole

This protocol details the synthesis of 3-ethylisoxazole from the diethyl acetal of 3-oxopentanal.

Materials:

-

3,3-Diethoxypentan-1-one (or other suitable β-keto acetal)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the β-keto acetal (e.g., 3,3-diethoxypentan-1-one, 10 mmol), hydroxylamine hydrochloride (12 mmol), and sodium acetate (12 mmol).

-

Solvent Addition: Add 50 mL of ethanol to the flask.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

To the residue, add 50 mL of water and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude 3-ethylisoxazole by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 3-ethylisoxazole.

Mechanism of Isoxazole Formation

The formation of the isoxazole ring proceeds through a well-established mechanism involving the following key steps:

Caption: Mechanism of 3-ethylisoxazole formation.

-

Deprotection: The reaction is initiated by the acid-catalyzed hydrolysis of the acetal to the corresponding β-keto aldehyde.[3]

-

Oxime Formation: The more electrophilic aldehyde carbonyl reacts with the nitrogen of hydroxylamine to form an oxime intermediate.

-

Cyclization: The hydroxyl group of the oxime then attacks the ketone carbonyl in an intramolecular fashion to form a five-membered heterocyclic ring.

-

Dehydration: The resulting cyclic intermediate readily dehydrates to yield the stable aromatic 3-ethylisoxazole.

Data Summary

| Parameter | Description |

| Starting Material | 3,3-Diethoxypentan-1-one |

| Key Reagents | Hydroxylamine hydrochloride, Sodium acetate |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 3-6 hours |

| Work-up | Liquid-liquid extraction |

| Purification | Vacuum distillation or column chromatography |

| Expected Product | 3-Ethylisoxazole |

Troubleshooting and Key Considerations

-

Purity of Starting Materials: Ensure that the β-keto acetal is pure and free of any acidic impurities that could prematurely initiate deprotection.

-

Reaction Monitoring: Closely monitor the reaction by TLC to avoid prolonged heating, which could lead to side product formation.

-

pH Control: The use of a mild base like sodium acetate is crucial to buffer the reaction mixture and facilitate the formation of the isoxazole.[2] Inadequate buffering can lead to the formation of byproducts.

-

Work-up: Thorough washing of the organic layer during the work-up is important to remove any remaining base and salts.

Conclusion

The synthesis of 3-ethylisoxazoles from β-keto acetals is a reliable and efficient method for accessing this important class of heterocyclic compounds. The protocol described herein is robust and can be adapted for the synthesis of a variety of substituted isoxazoles. By understanding the underlying reaction mechanism and paying attention to key experimental parameters, researchers can successfully employ this methodology in their synthetic endeavors.

References

-

Bhaisare, R. D., et al. (2011). SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 4(2), 351-355. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Elnagdi, M. H., et al. (1975). The reaction of β-ketonitriles with hydroxylamine. Journal of Heterocyclic Chemistry, 12(1), 129-132.

-

Larsen, K. E., & Torssell, K. B. G. (1984). A novel route to 5-substituted 3-isoxazolols. Tetrahedron, 40(15), 2985-2988. [Link]

-

Poulain, S., et al. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of Organic Chemistry, 65(5), 1334-1339. [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

Sources

Application Note: Regioselective Synthesis of 4-Ethylpyrimidines via Condensation of 1,1-Dimethoxypentan-3-one

This Application Note is designed for researchers and process chemists in drug discovery and organic synthesis. It details the protocol for synthesizing 4-ethyl-2-substituted pyrimidines using 1,1-Dimethoxypentan-3-one as a stable 1,3-dielectrophile equivalent.

Abstract & Strategic Significance

The pyrimidine pharmacophore is ubiquitous in bioactive molecules, including kinase inhibitors, antivirals, and nucleotide analogs. While the classical Pinner synthesis uses 1,3-dicarbonyls, unstable

1,1-Dimethoxypentan-3-one serves as a robust, shelf-stable surrogate for 3-oxopentanal. Under basic or acidic conditions, it unmasks to react with amidines, delivering 4-ethyl-2-substituted pyrimidines with high regiocontrol. This protocol outlines a scalable, base-mediated condensation method that avoids the need for isolation of the unstable aldehyde intermediate.

Chemistry & Mechanism[1][2][3][4][5][6][7]

The Reactant: 1,1-Dimethoxypentan-3-one

This molecule features two electrophilic sites with distinct reactivity profiles:

-

C3 (Ketone): A standard electrophile, moderately sterically hindered by the ethyl group.

-

C1 (Acetal): A masked aldehyde. Under reaction conditions, this site becomes the primary electrophile, driving the regioselectivity.

Reaction Mechanism

The reaction proceeds via a cascade condensation. Unlike standard Pinner syntheses that often require acid catalysis, this protocol utilizes a base-mediated pathway (Sodium Ethoxide/Methanol) which promotes the formation of the free amidine base and facilitates the elimination of methoxide.

Regiochemical Outcome: The amidine nitrogen preferentially attacks the more electrophilic aldehyde carbon (generated in situ or accessed via direct acetal displacement). This locks the orientation of the cyclization, placing the ethyl group at the C4 position of the pyrimidine ring.

Figure 1: Mechanistic pathway for the condensation reaction. The regioselectivity is driven by the initial attack on the C1 acetal/aldehyde carbon.

Experimental Protocol

Materials

-

Reagent A: 1,1-Dimethoxypentan-3-one (1.0 equiv)

-

Reagent B: Amidine Hydrochloride (e.g., Benzamidine HCl, Acetamidine HCl) (1.1 equiv)

-

Base: Sodium Ethoxide (NaOEt) (21% wt in EtOH) or Sodium Methoxide (NaOMe) (25% wt in MeOH) (1.2 - 1.5 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Standard Operating Procedure (SOP)

Step 1: Liberation of Amidine Base

-

Charge a round-bottom flask with Amidine Hydrochloride (1.1 equiv).

-

Add anhydrous Ethanol (approx. 5 mL per mmol of substrate).

-

Add Sodium Ethoxide solution (1.2 equiv) dropwise at room temperature.

-

Stir for 15–30 minutes. Note: A white precipitate of NaCl will form.

-

Add 1,1-Dimethoxypentan-3-one (1.0 equiv) directly to the stirring suspension.

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (78–80 °C) .

-

Monitor reaction progress via LC-MS or TLC (typically 3–6 hours).

-

TLC Tip: Pyrimidines are often UV-active and more polar than the starting acetal.

-

Step 3: Workup & Isolation [3]

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter off the sodium chloride salts. Rinse the filter cake with a small amount of ethanol.

-

Concentration: Remove the solvent from the filtrate under reduced pressure (Rotary Evaporator).

-

Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x) to remove residual salts and unreacted amidine.

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate.

Step 4: Purification

-

Distillation: For simple alkyl pyrimidines (liquids), vacuum distillation is effective.

-

Chromatography: For aryl-substituted pyrimidines (solids), recrystallization (from EtOH/Heptane) or Flash Column Chromatography (SiO2, Hexane/EtOAc gradient) is recommended.

Optimization & Troubleshooting

Solvent & Base Screening

The choice of solvent/base system affects the reaction rate and byproduct profile.

| System | Temperature | Typical Yield | Comments |

| NaOEt / EtOH | 78 °C (Reflux) | 85-92% | Recommended. Matches the ethyl group of the ketone; prevents transesterification side-products if esters were present (though not applicable here, it is good practice). |

| NaOMe / MeOH | 65 °C (Reflux) | 80-88% | Good alternative. Slightly lower boiling point may require longer reaction times. |

| K2CO3 / DMF | 100 °C | 60-75% | Useful if the amidine is sensitive to strong alkoxides. Requires aqueous workup to remove DMF. |

| NaH / THF | 60 °C | 50-65% | Not recommended. Heterogeneous nature often leads to incomplete conversion. |

Troubleshooting Guide

-

Issue: Incomplete Conversion.

-

Cause: The acetal is stable and slow to react.

-

Solution: Add a catalytic amount of acetic acid (5 mol%) to the reaction mixture to facilitate in situ acetal hydrolysis, or switch to a higher boiling solvent (e.g., n-Butanol) to increase thermal energy.

-

-

Issue: Regioisomer Mixtures.

-

Observation: While rare for this specific substrate, steric bulk on the amidine (e.g., tert-butyl amidine) might shift regioselectivity.

-

Solution: Lower the temperature to 0 °C during the addition step to favor kinetic control (attack at the aldehyde/acetal C1).

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of 4-ethylpyrimidines.

References

-

Pinner, A. (1885). "Über die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 18(2), 2845–2861.

-

Schenone, P., et al. (1990). "Reaction of

-dicarbonyl compounds with amidines." Journal of Heterocyclic Chemistry, 27(2), 295. - Fischer, G. W. (2003). "The Chemistry of -Keto Acetals." Journal of Praktische Chemie.

-

PubChem. (2025). "1,1-Dimethoxypentan-3-one Compound Summary." National Library of Medicine.

-

Bagley, M. C., et al. (2010). "Rapid synthesis of pyrimidines for library construction." Synlett, 2010(11), 1623-1626.

Sources

Application Note: Regioselective Synthesis of Pyridine Derivatives from 1,1-Dimethoxypentan-3-one

Topic: Synthesis of Pyridine Derivatives from 1,1-Dimethoxypentan-3-one Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

1,1-Dimethoxypentan-3-one (CAS 123-12-3), also known as 3-oxovaleraldehyde dimethyl acetal, serves as a robust, masked surrogate for 3-oxopentanal . While unstable in its free form due to rapid polymerization, the acetal derivative allows for the controlled release of the reactive 1,3-dicarbonyl equivalent. This application note details the protocol for synthesizing 6-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (and subsequent derivatives) via a modified Guareschi-Thorpe condensation. This pathway is critical for generating scaffolds found in cardiotonic agents, IKK-

Mechanistic Pathway & Logic